2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile
Description
Properties
IUPAC Name |
2-(4-oxo-3-phenylchromen-7-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYIWGKZODLGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chromenone core structure is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Analysis
- Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Chlorine (Cl) and trifluoromethyl (CF₃) groups in analogs reduce electron density at the chromene core, lowering LUMO energy and enhancing reactivity toward nucleophiles. Electron-Donating Groups (MeO): Methoxy (MeO) substituents increase electron density, raising HOMO energy and improving charge-transfer efficiency . Steric Modifications: Methyl or bulky substituents (e.g., 3-MeO-PhOxy) induce non-planarity, affecting intermolecular interactions and solubility .
HOMO-LUMO Characteristics :
- DFT studies on methyl 2-(chromen-7-yloxy)acetate derivatives reveal HOMO localization on the chromene ring and LUMO on the electron-deficient acetonitrile group . CF₃-containing analogs exhibit narrower HOMO-LUMO gaps, suggesting enhanced photochemical activity .
Biological Activity
The compound 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile , a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of appropriate coumarin derivatives with acetonitrile under specific conditions. The following general synthetic route is often employed:
- Starting Material : Begin with a coumarin derivative such as 7-hydroxycoumarin.
- Reagents : Use acetonitrile and a suitable coupling agent (e.g., phosphorus oxychloride).
- Reaction Conditions : The reaction is generally carried out under reflux conditions for several hours.
- Purification : The resulting product is purified using recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various coumarin derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with electron-withdrawing groups showed enhanced activity (Table 1).
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2a | 12.5 | 25 |
| 2b | 6.25 | 15 |
| 2c | 50 | >100 |
Antioxidant Activity
The antioxidant potential of coumarin derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited moderate to high antioxidant activity, which correlates with the presence of hydroxyl groups in its structure.
Cytotoxicity
Cytotoxic effects were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values ranging from 10 to 30 μM, indicating a promising anticancer profile (Table 2).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of coumarin derivatives. Electron-withdrawing groups enhance antimicrobial activity, while electron-donating groups can reduce it. For instance, compounds substituted with halogens generally exhibited improved efficacy against microbial strains compared to those with alkyl substitutions.
Case Studies
- Antimicrobial Evaluation : In a comparative study, several coumarin derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the presence of a phenyl group significantly increased activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : A detailed study on the cytotoxic effects of various coumarin derivatives revealed that those with specific substitutions on the chromenone ring displayed notable selectivity towards cancer cells over normal cells.
Q & A
Q. What are the key synthetic routes for 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, and how do reaction conditions influence yield and purity?
The synthesis involves a multi-step process starting with the chromen-4-one core. Key steps include:
- Halogenation : Introducing substituents like phenyl groups at the 3-position of the chromen-4-one ring.
- Etherification : Coupling the chromen-4-one intermediate with acetonitrile via an oxygen linker at the 7-position.
Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature control (40–80°C), and pH optimization significantly impact yield and purity. For example, acidic conditions may favor cyclization, while basic conditions could stabilize intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : For structural elucidation of the chromen-4-one core and substituents (e.g., phenyl, acetonitrile groups).
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
- X-ray Crystallography : Using programs like SHELXL for resolving crystal structures and verifying stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in:
- Purity : Impurities (e.g., unreacted intermediates) may skew bioassay results.
- Assay Conditions : Differences in cell lines, solvent systems (e.g., DMSO concentration), or incubation times.
- Structural Analogues : Subtle changes in substituents (e.g., bromine vs. chlorine) can drastically alter activity.
To address this, perform side-by-side comparisons using standardized protocols and validate results with orthogonal assays (e.g., enzyme inhibition + cell viability) .
Q. What strategies optimize solubility and stability for pharmacological studies?
- Co-solvents : Use cyclodextrins or PEG-based systems to enhance aqueous solubility.
- Prodrug Design : Modify the acetonitrile group to a hydrolyzable ester, improving membrane permeability.
- pH Adjustment : Stabilize the compound in buffered solutions (pH 6–8) to prevent degradation of the chromen-4-one ring .
Q. What is the structure-activity relationship (SAR) for anti-inflammatory effects, and which substituents enhance activity?
SAR studies reveal:
- Phenyl Group (3-position) : Essential for binding to cyclooxygenase (COX) enzymes.
- Acetonitrile (7-position) : Increases electron-withdrawing effects, enhancing interaction with hydrophobic enzyme pockets.
- Electron-Deficient Substituents : Bromine or nitro groups at the phenyl ring improve potency by 2–3 fold compared to unsubstituted analogues .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase targets.
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50 values .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to validate conflicting cytotoxicity data?
- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify IC50 discrepancies.
- Control Compounds : Include known cytotoxic agents (e.g., doxorubicin) and inert analogues.
- Metabolic Stability : Evaluate compound degradation in cell culture media using LC-MS to rule out artifactual results .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX mitigate them?
- Twinned Crystals : Common due to the planar chromen-4-one ring. SHELXD’s twin refinement tools can deconvolute overlapping reflections.
- Disorder in Acetonitrile Group : Use SHELXL’s PART instructions to model partial occupancy or alternative conformations .
Methodological Considerations
Q. How can reaction mechanisms for key synthetic steps (e.g., etherification) be elucidated?
- Kinetic Studies : Monitor intermediate formation via <sup>1</sup>H NMR at timed intervals.
- Isotopic Labeling : Introduce <sup>18</sup>O to trace oxygen incorporation during ether bond formation.
- DFT Calculations : Simulate transition states for nucleophilic substitution at the 7-position .
Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (10–90% over 30 minutes).
- Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent pairs (e.g., ethyl acetate/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
